molecular formula C16H16N2O4 B5504871 N-methyl-2-(2-methylphenoxy)-N-(4-nitrophenyl)acetamide

N-methyl-2-(2-methylphenoxy)-N-(4-nitrophenyl)acetamide

Cat. No.: B5504871
M. Wt: 300.31 g/mol
InChI Key: CHQZUMRSOORBDJ-UHFFFAOYSA-N
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Description

N-methyl-2-(2-methylphenoxy)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C16H16N2O4 and its molecular weight is 300.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.11100700 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical Properties and Structural Analysis

Research on orcinolic derivatives, closely related to the compound of interest, has explored their synthesis, crystal structures, and optical properties. These compounds exhibit planarity and strong hydrogen bonding, influencing their optical behaviors. Such molecules have been studied for their potential as OH− indicators, showing shifts in absorption bands upon interaction with OH− ions, which could be leveraged in sensing applications (Wannalerse et al., 2022).

Photoreactions and Stability

The photoreactions of flutamide, a compound structurally related to N-methyl-2-(2-methylphenoxy)-N-(4-nitrophenyl)acetamide, have been studied in different solvents, revealing solvent-dependent photoreactions. Such studies are vital for understanding the stability and degradation pathways of pharmaceuticals and could inform the development of more stable drug formulations (Watanabe et al., 2015).

Pharmacological Evaluation

A series of 1,3,4-oxadiazole derivatives, incorporating a nitrophenoxy moiety, were synthesized and evaluated for their inhibitory activity against Collapsin Response Mediator Protein 1 (CRMP 1), highlighting a novel approach to potential treatments for small lung cancer. This research demonstrates the therapeutic potential of structurally similar compounds in oncology (Panchal et al., 2020).

Environmental Applications

Studies on photocatalytic degradation highlight the use of TiO2 nanoparticles for the degradation of pharmaceuticals like paracetamol (acetaminophen), a compound structurally related to this compound. This research offers insights into environmental remediation techniques for removing pharmaceutical contaminants from water (Jallouli et al., 2017).

Properties

IUPAC Name

N-methyl-2-(2-methylphenoxy)-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-12-5-3-4-6-15(12)22-11-16(19)17(2)13-7-9-14(10-8-13)18(20)21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQZUMRSOORBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(C)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.